molecular formula C16H13Cl2NO3 B11994225 4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid

Katalognummer: B11994225
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: MJXWRLYQSQTYDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid is an organic compound characterized by its unique structure, which includes dichloro and dimethylphenyl groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4,5-dichlorobenzoic acid, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired carbamoyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the nitration, reduction, and acylation steps sequentially.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield, while minimizing waste and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid: Unique due to its specific substitution pattern and functional groups.

    4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of dichloro and dimethylphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C16H13Cl2NO3

Molekulargewicht

338.2 g/mol

IUPAC-Name

4,5-dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H13Cl2NO3/c1-8-3-4-10(5-9(8)2)19-15(20)11-6-13(17)14(18)7-12(11)16(21)22/h3-7H,1-2H3,(H,19,20)(H,21,22)

InChI-Schlüssel

MJXWRLYQSQTYDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.